N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features two pyrazole rings connected by a methylene bridge, with ethyl, methyl, and propyl substituents enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazine derivatives with β-diketones or other carbonyl compounds. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid under reflux conditions . The process can be optimized by using microwave-assisted synthesis, which reduces reaction time and increases yield .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes the formation of the pyrazole ring, followed by alkylation and subsequent functional group modifications. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide; reflux conditions.
Major Products
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and halogenated pyrazole compounds .
Scientific Research Applications
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering the enzyme’s function . Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to changes in gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazol-4-amine
- 1-propyl-1H-pyrazol-4-amine
- 1-ethyl-1H-pyrazol-4-amine
Uniqueness
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine is unique due to its dual pyrazole ring structure, which imparts distinct chemical and biological properties. The presence of both ethyl and propyl substituents enhances its lipophilicity and potential for interaction with hydrophobic pockets in biological targets . This structural uniqueness makes it a valuable compound for developing novel therapeutic agents and studying complex biochemical processes.
Properties
CAS No. |
1856019-65-2 |
---|---|
Molecular Formula |
C13H21N5 |
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-4-6-18-10-13(8-15-18)14-7-12-9-17(5-2)16-11(12)3/h8-10,14H,4-7H2,1-3H3 |
InChI Key |
YWZLSCYUNOKKLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NCC2=CN(N=C2C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.